Cyclopentyl vs. Cyclopropyl N-Substitution
The target compound, bearing a cyclopentyl substituent (C5H9), demonstrates higher molecular weight and greater rotatable bond count compared to the closest cyclopropyl analog. The cyclopentyl ring introduces additional methylene units, increasing molecular volume and conformational flexibility [1][2].
| Evidence Dimension | Molecular Weight |
|---|---|
| Target Compound Data | 297.37 g/mol |
| Comparator Or Baseline | 3-[4-(Cyclopropylsulfamoyl)phenyl]propanoic acid: 269.32 g/mol |
| Quantified Difference | +28.05 g/mol (10.4% increase) |
| Conditions | PubChem computed data, standard conditions [1][2] |
Why This Matters
The larger cyclopentyl group alters the steric bulk and lipophilicity, which can impact binding pocket complementarity and membrane permeability in biological assays, making it a distinct tool compound from its cyclopropyl congener.
- [1] PubChem. (2026). 3-[4-(Cyclopentylsulfamoyl)phenyl]propanoic acid. CID 24267821. National Center for Biotechnology Information. View Source
- [2] ChemBase. 3-[4-(Cyclopropylsulfamoyl)phenyl]propanoic acid. Compound ID: 18888. View Source
